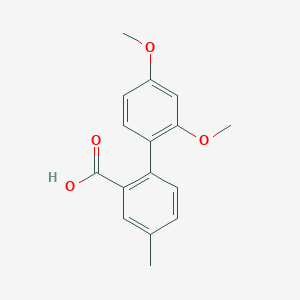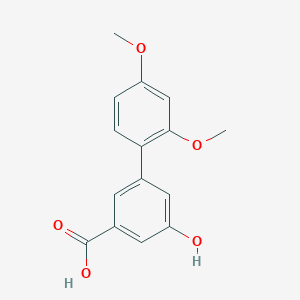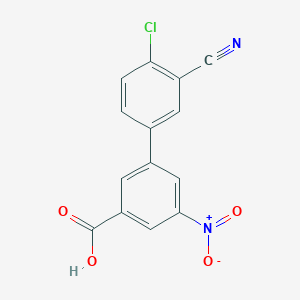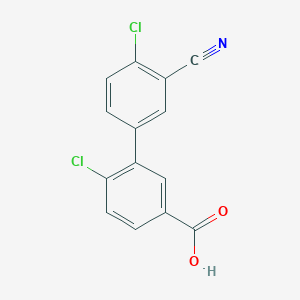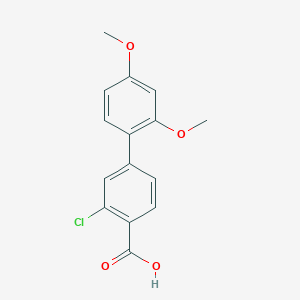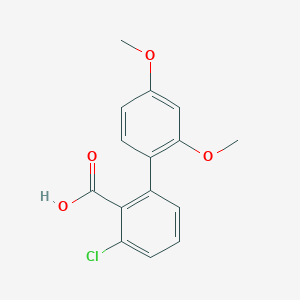
4-(2,4-Dimethoxyphenyl)-2-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethoxyphenyl)-2-hydroxybenzoic acid, or 4-DMHBA, is a phenolic compound that has recently been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol, and has a molecular weight of 212.22 g/mol. 4-DMHBA is known for its antioxidant and anti-inflammatory properties, and has been used as an intermediate in the synthesis of other compounds. It has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
4-DMHBA has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action. It has been used as an intermediate in the synthesis of other compounds, and has also been studied for its antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of 4-DMHBA is not yet fully understood. However, studies have suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also act as an anti-inflammatory agent by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects
Studies have shown that 4-DMHBA has a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes, which are pro-inflammatory mediators. In addition, 4-DMHBA has been found to have antioxidant and anti-apoptotic effects.
実験室実験の利点と制限
4-DMHBA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized in a two-step process. It is also soluble in water and ethanol, making it easy to work with in a laboratory setting. However, there are some limitations to using 4-DMHBA in laboratory experiments. It is not as stable as some other compounds, and can degrade when exposed to high temperatures or light. In addition, its mechanism of action is not yet fully understood, so it is difficult to predict the exact effects of the compound in a laboratory setting.
将来の方向性
There are several potential future directions for the study of 4-DMHBA. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in drug development, as well as its potential to be used as an intermediate in the synthesis of other compounds. Additionally, further studies could be conducted to explore its potential to be used as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the potential advantages and limitations of using 4-DMHBA in laboratory experiments.
合成法
4-DMHBA can be synthesized in a two-step process. The first step involves the reaction of 2,4-dimethoxyphenol with paraformaldehyde in the presence of an acid catalyst. This reaction produces 4-hydroxy-2,4-dimethoxybenzaldehyde. The second step involves the reaction of the 4-hydroxy-2,4-dimethoxybenzaldehyde with hydrochloric acid to yield 4-DMHBA.
特性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-10-4-6-11(14(8-10)20-2)9-3-5-12(15(17)18)13(16)7-9/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKIFPIVNCLKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690797 |
Source


|
| Record name | 3-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-64-4 |
Source


|
| Record name | 3-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








